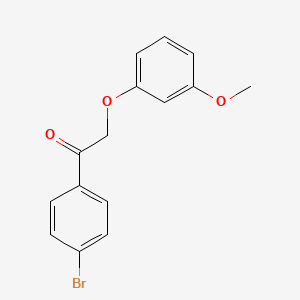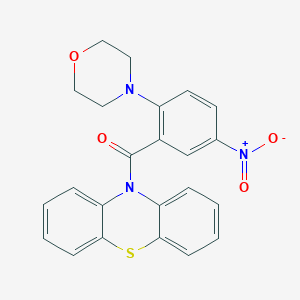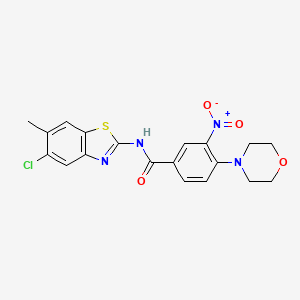![molecular formula C16H24N2O6S B4218168 5-[5-(Diethylsulfamoyl)-2-methoxyanilino]-5-oxopentanoic acid](/img/structure/B4218168.png)
5-[5-(Diethylsulfamoyl)-2-methoxyanilino]-5-oxopentanoic acid
描述
5-[5-(Diethylsulfamoyl)-2-methoxyanilino]-5-oxopentanoic acid is a complex organic compound known for its unique chemical structure and properties. This compound features a sulfonyl group, a methoxy group, and a diethylamino group, making it a versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[5-(Diethylsulfamoyl)-2-methoxyanilino]-5-oxopentanoic acid typically involves multiple steps, including the introduction of the sulfonyl group, the methoxy group, and the diethylamino group. Common synthetic routes may involve the use of sulfonyl chlorides and methoxy-substituted aromatic compounds under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize the yield and efficiency. The use of automated systems and advanced monitoring techniques ensures consistent quality and minimizes the risk of contamination.
化学反应分析
Types of Reactions
5-[5-(Diethylsulfamoyl)-2-methoxyanilino]-5-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions may lead to the formation of amines or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures, specific solvents, and catalysts.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and substituted aromatic compounds, depending on the type of reaction and the reagents used.
科学研究应用
5-[5-(Diethylsulfamoyl)-2-methoxyanilino]-5-oxopentanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 5-[5-(Diethylsulfamoyl)-2-methoxyanilino]-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes, leading to modifications in their activity. The methoxy and diethylamino groups may also contribute to the compound’s overall reactivity and binding affinity.
相似化合物的比较
Similar Compounds
Similar compounds include:
Dansyl chloride: Known for its use in protein labeling and fluorescence studies.
Sulfonamide derivatives: Widely used in medicinal chemistry for their antimicrobial properties.
Uniqueness
5-[5-(Diethylsulfamoyl)-2-methoxyanilino]-5-oxopentanoic acid is unique due to its combination of functional groups, which provide a versatile platform for various chemical reactions and applications. Its specific structure allows for targeted interactions with biological molecules, making it valuable in both research and industrial contexts.
属性
IUPAC Name |
5-[5-(diethylsulfamoyl)-2-methoxyanilino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O6S/c1-4-18(5-2)25(22,23)12-9-10-14(24-3)13(11-12)17-15(19)7-6-8-16(20)21/h9-11H,4-8H2,1-3H3,(H,17,19)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYKDXOSFJZPWJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)CCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B4218096.png)
![7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-[(oxan-2-YL)methoxy]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B4218106.png)
![N-(2,6-difluorophenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4218111.png)
![2-[(5-Methyl-3-nitropyrazol-1-yl)methyl]benzonitrile](/img/structure/B4218117.png)
![1-(3,4-diethoxy-5-iodophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B4218122.png)

![1-{[(4-bromobenzyl)thio]acetyl}-4-(3-chlorophenyl)piperazine](/img/structure/B4218132.png)
![4-chloro-N-[2-(cyclohexylthio)ethyl]-3-{[(2,4-dimethylphenyl)amino]sulfonyl}benzamide](/img/structure/B4218138.png)

![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-4-(4-morpholinyl)-3-nitrobenzamide](/img/structure/B4218176.png)
![2-{[5-(2,5-dichlorobenzyl)-4-methyl-1,3-thiazol-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B4218186.png)
![6-methyl-2-(methylthio)-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4218189.png)
